molecular formula C14H13ClO B6380785 2-Chloro-4-(4-ethylphenyl)phenol CAS No. 100716-66-3

2-Chloro-4-(4-ethylphenyl)phenol

Cat. No.: B6380785
CAS No.: 100716-66-3
M. Wt: 232.70 g/mol
InChI Key: WWMJSTHBAQQBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-ethylphenyl)phenol is an organic compound with the molecular formula C14H13ClO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the second position and an ethyl group at the fourth position of the phenyl ring

Properties

IUPAC Name

2-chloro-4-(4-ethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-2-10-3-5-11(6-4-10)12-7-8-14(16)13(15)9-12/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMJSTHBAQQBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685865
Record name 3-Chloro-4'-ethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100716-66-3
Record name 3-Chloro-4'-ethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(4-ethylphenyl)phenol can be synthesized through several methods, including:

    Nucleophilic Aromatic Substitution: This method involves the substitution of a chlorine atom on an aromatic ring with a nucleophile. For example, 2-chlorophenol can undergo nucleophilic substitution with 4-ethylphenyl magnesium bromide in the presence of a catalyst to form this compound.

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reactions are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-ethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroxy compounds.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2-Chloro-4-(4-ethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-ethylphenyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-ethylphenol: Similar structure but lacks the additional phenyl ring.

    4-Chloro-2-ethylphenol: Chlorine and ethyl groups are positioned differently.

    2-Chloro-4-(4-methylphenyl)phenol: Methyl group instead of ethyl group.

Uniqueness

2-Chloro-4-(4-ethylphenyl)phenol is unique due to the presence of both chlorine and ethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.